Cefetamet-d3
CAS No.:
Cat. No.: VC0199996
Molecular Formula: C₁₄H₁₂D₃N₅O₅S₂
Molecular Weight: 400.45
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₄H₁₂D₃N₅O₅S₂ |
---|---|
Molecular Weight | 400.45 |
Introduction
Chemical Properties of Cefetamet-d3
Physical and Chemical Characteristics
Table 1: Comparative Physical Properties of Cefetamet and Cefetamet-d3
Property | Cefetamet | Cefetamet-d3 (Estimated) |
---|---|---|
Molecular Formula | C₁₄H₁₅N₅O₅S₂ | C₁₄H₁₂D₃N₅O₅S₂ |
Average Molecular Weight | 397.42 | 400.07 |
Appearance | Crystalline solid | Crystalline solid |
Water Solubility | Very slightly soluble | Very slightly soluble |
Log P | 0.44 (for pivoxil form) | Slightly altered from parent |
pKa | 1.68 (for pivoxil form) | Similar to parent |
Deuteration in Pharmaceutical Compounds
Principles of Deuteration
Deuteration involves replacing hydrogen atoms with deuterium (²H or D), a stable isotope of hydrogen with an additional neutron. This substitution creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, potentially affecting the molecule's metabolic stability without significantly altering its biological activity. In drug development, strategic deuteration targets positions where metabolic degradation typically occurs, potentially extending half-life and reducing the formation of toxic metabolites.
Advantages of Deuterated Compounds
The incorporation of deuterium atoms into pharmaceutical compounds like cefetamet offers several potential advantages:
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Improved metabolic stability due to the stronger carbon-deuterium bond
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Potentially altered pharmacokinetic profiles, including extended half-life
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Reduced formation of toxic or reactive metabolites
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Enhanced bioavailability
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Valuable as analytical standards for quantitative analysis
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Intellectual property opportunities through deuterated analogs of existing drugs
These advantages make deuterated compounds like Cefetamet-d3 valuable tools in pharmaceutical research and development, potentially offering improved therapeutic profiles compared to their non-deuterated counterparts.
Relationship to Parent Compound Cefetamet
Comparative Analysis of Cefetamet
Cefetamet is a third-generation cephalosporin antibiotic with broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria . It is especially effective against Haemophilus influenzae, Neisseria, E. coli, Klebsiella, and other resistant bacteria . The parent compound, cefetamet, is primarily used in the form of its pivoxil ester prodrug (cefetamet pivoxil), which enhances oral bioavailability. This prodrug form has demonstrated efficacy in treating urinary tract infections, with a bacteriological eradication rate of 92% in diabetic patients and 87.5% in non-diabetic patients .
Pharmacological Differences
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Metabolic stability: Potentially slowing down the rate of metabolism
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Pharmacokinetics: Possibly extending half-life beyond that of cefetamet
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Bioavailability: Potentially improving oral bioavailability
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Toxicity profile: Possibly reducing the formation of reactive metabolites
These differences could make Cefetamet-d3 a valuable research tool for understanding the metabolism and pharmacokinetics of cephalosporin antibiotics, as well as potentially offering therapeutic advantages in specific clinical scenarios.
Analytical Methods for Cefetamet-d3
Detection and Quantification
Analytical methods for detecting and quantifying Cefetamet-d3 would primarily involve chromatographic techniques coupled with mass spectrometry:
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High-Performance Liquid Chromatography (HPLC): Similar to methods developed for cefetamet pivoxil hydrochloride, utilizing C18 columns and UV detection at 254 nm
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Liquid Chromatography-Mass Spectrometry (LC-MS): Exploiting the mass difference between the deuterated and non-deuterated compounds
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural characterization and confirmation of deuteration positions
Table 2: Analytical Methods for Cefetamet-d3 Quantification
Analytical Method | Principle | Advantages | Limitations |
---|---|---|---|
LC-MS/MS | Mass detection based on molecular weight and fragmentation patterns | High sensitivity, selectivity; can distinguish between deuterated and non-deuterated forms | Complex sample preparation; expensive instrumentation |
HPLC-UV | UV absorption at characteristic wavelength | Simple, reproducible, economical | Lower specificity; may not fully separate deuterated from non-deuterated forms |
NMR Spectroscopy | Chemical shift differences due to deuteration | Detailed structural information; confirms deuteration positions | Requires relatively large sample amounts; lower sensitivity |
Quality Control Considerations
Quality control for Cefetamet-d3 would involve monitoring:
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Deuterium incorporation rate and positions
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Chemical purity
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Stability under various storage conditions
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Absence of non-deuterated or partially deuterated impurities
These parameters would be particularly important for Cefetamet-d3 intended as an analytical standard or for research applications requiring high isotopic purity.
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